molecular formula C12H10ClNO3 B2645735 Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate CAS No. 2172069-54-2

Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate

Cat. No. B2645735
CAS RN: 2172069-54-2
M. Wt: 251.67
InChI Key: RXJSUONKMSNCFW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen). Attached to this ring is a phenyl group (a six-membered carbon ring), a chloromethyl group, and a methyl carboxylate group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The chloromethyl group might be susceptible to nucleophilic substitution reactions, while the carboxylate ester group could undergo hydrolysis or other reactions typical of esters .

Scientific Research Applications

Photochemistry and Vibrational Spectra

Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), a compound related to Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate, has been studied for its photochemical properties. It undergoes photoisomerization to oxazole upon UV irradiation, indicating potential applications in photochemistry research (Lopes et al., 2011).

Synthesis and Biological Activity

Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, synthesized from comenic acid and alkylated with 3-(chloromethyl)-5-phenylisoxazole, showed synergetic effects in bioassays with Temobel (Temozolomid) for brain tumor chemotherapy (Kletskov et al., 2018).

Antimicrobial Agents

A study on the synthesis of 1,2,3-triazolyl pyrazole derivatives, which included compounds related to this compound, revealed potential as antimicrobial agents (Bhat et al., 2016).

Lithiation and Preparation

Research on the lithiation of 3,5-disubstituted isoxazoles, closely related to the compound , has been conducted, providing valuable insights for organic synthesis methodologies (Micetich & Chin, 1970).

Neurokinin-1 Receptor Antagonist

Compounds structurally related to this compound have been studied for their potential as neurokinin-1 receptor antagonists, indicating possible applications in neurological research (Harrison et al., 2001).

Versatile Template for Synthesis

4-Bis(methylthio)methylene-2-phenyloxazol-5-one, similar in structure, has been shown to be a versatile template for synthesizing various substituted oxazoles, indicating the potential for the compound to be used similarly (Misra & Ila, 2010).

Comprehensive Analytical and Structural Characteristics

Studies like the one on methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA) provide comprehensive analytical and structural characterization, important for understanding related compounds like this compound (Dybowski et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. Its biological activity, if any, would depend on how it interacts with biological molecules, which is not specified in the current literature .

Safety and Hazards

As with any chemical compound, handling “Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate” would require appropriate safety measures. The compound’s specific safety profile is not available, but general precautions should include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

properties

IUPAC Name

methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-12(15)10-11(17-7-14-10)9-4-2-8(6-13)3-5-9/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJSUONKMSNCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)C2=CC=C(C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2172069-54-2
Record name methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate
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